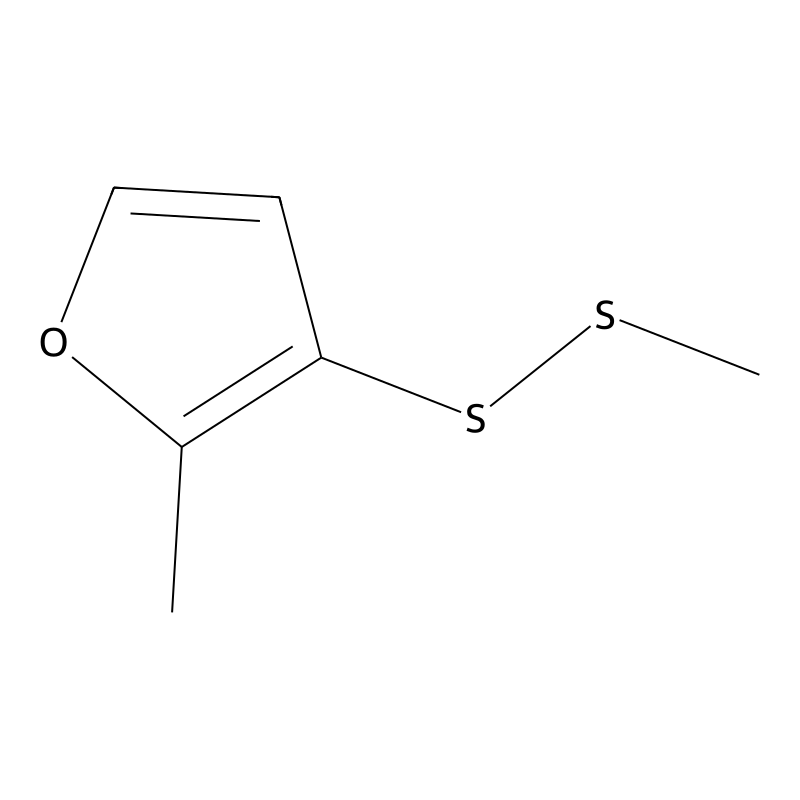

Methyl 2-methyl-3-furyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Occurrence and Formation:

Methyl 2-methyl-3-furyl disulfide is a sulfur-containing heterocyclic compound found in various food items. Research has identified its presence in cooked beef, tea [], and even freshly roasted peanuts [].

Flavor Chemistry:

The scientific interest in Methyl 2-methyl-3-furyl disulfide stems from its contribution to flavor profiles. This compound belongs to a class of flavoring agents known as disulfides, known for their impact on aroma and taste []. Studies suggest Methyl 2-methyl-3-furyl disulfide plays a role in the characteristic flavors of roasted peanuts [].

Analytical Techniques:

Research into the volatile compounds responsible for food flavors often relies on gas chromatography-mass spectrometry (GC-MS) for identification. Studies have employed GC-MS to detect Methyl 2-methyl-3-furyl disulfide in various food products, including peanuts [].

Methyl 2-methyl-3-furyl disulfide is an organosulfur compound characterized by its unique structure, which includes a furan ring and two sulfur atoms. Its chemical formula is and it is often associated with a sulfurous odor, contributing to its applications in flavoring and fragrance industries. This compound is primarily known for its presence in various food products and its role as a flavoring agent, particularly in meat flavors due to its barbecue-like aroma .

MMF's mechanism of action is not extensively explored in scientific research. Flavor perception is a complex process involving interaction with olfactory receptors in the nose. The sulfur and methyl groups in MMF likely contribute to its aroma profile through their interaction with these receptors, but the specific mechanism requires further investigation.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated MMF and concluded that it is safe for use at current levels in food flavoring []. However, specific data on its toxicity or other hazards is limited in scientific literature. As with any food additive, following recommended usage guidelines is essential.

Research indicates that methyl 2-methyl-3-furyl disulfide exhibits notable biological activities. It has been shown to induce DNA breakage in human leukemia Jurkat cells, activate reactive oxygen species production, and trigger apoptosis through caspase-3 activation . Furthermore, it has antimicrobial properties; studies have demonstrated its ability to inhibit biofilm formation and the expression of quorum sensing genes in bacteria such as Hafnia alvei .

Several methods exist for synthesizing methyl 2-methyl-3-furyl disulfide:

- Oxidative Reaction: The compound can be synthesized by oxidizing 2-methyl-3-furanthiol using air or oxygen in the presence of a solvent like hexane. This method typically requires prolonged reaction times but can yield significant amounts of the disulfide compound .

- Dimethyl Sulfoxide Method: A more efficient synthesis involves reacting 2-methyl-3-furanthiol with dimethyl sulfoxide under controlled temperatures. This method has been reported to reduce reaction time significantly while improving yield rates up to 70% .

Methyl 2-methyl-3-furyl disulfide is primarily used as a flavoring agent in food products due to its distinctive aroma reminiscent of grilled or barbecued meats. Its unique scent profile makes it valuable in the formulation of seasonings and food flavors . Additionally, due to its biological activities, it is being explored for potential applications in antimicrobial agents and food preservatives, particularly in combating foodborne pathogens .

Recent studies have focused on the interaction mechanisms of methyl 2-methyl-3-furyl disulfide with biological molecules. For instance, investigations into its binding behavior with mucin have revealed insights into how this compound interacts at different pH levels, which may influence its flavor stability and efficacy as a preservative . These interactions are critical for understanding how the compound behaves in various food matrices.

Methyl 2-methyl-3-furyl disulfide shares structural similarities with several other compounds, particularly those containing furan rings and sulfur groups. Here are some comparable compounds:

Methyl 2-methyl-3-furyl disulfide stands out due to its specific aroma profile that mimics grilled meats, making it particularly desirable in culinary applications compared to its analogs which may not possess the same sensory characteristics.

Traditional Oxidation Routes from 2-Methyl-3-Furanthiol Precursors

The synthesis of methyl 2-methyl-3-furyl disulfide relies heavily on the oxidative coupling of 2-methyl-3-furanthiol precursors through established chemical methodologies [1]. The traditional approach involves the oxidation of 2-methyl-3-furanthiol, which can be generated through various precursor pathways including enzymatic hydrolysis of thioacetate esters [2] [3]. Lipase-assisted generation from S-3-(2-methylfuryl) thioacetate using Candida rugosa produces 2-methyl-3-furanthiol with optimal yields of 88% after 15 minutes of reaction at room temperature and pH 5.8 [3].

The oxidative stability characteristics of 2-methyl-3-furanthiol show significant susceptibility to atmospheric oxygen, leading to rapid disulfide formation [4]. In diethyl ether solutions stored at 6°C, 2-methyl-3-furanthiol demonstrates the highest oxidation rate among similar furanthiol compounds, with 20% conversion to the corresponding disulfide after one day and more than 50% conversion after ten days [4]. This high oxidation rate is attributed to the easy abstraction of hydrogen atoms from the thiol group, with intermediate thiyl radical formation being stabilized by electron delocalization [4].

Table 1: Oxidation Characteristics of 2-Methyl-3-Furanthiol in Different Solvents

| Solvent | Temperature (°C) | Oxidation Rate (% after 24h) | Disulfide Formation |

|---|---|---|---|

| Diethyl Ether | 6 | 20 | High |

| Dichloromethane | 6 | 6 | Moderate |

| n-Pentane | 6 | <1 | Minimal |

The solvent selection significantly influences the oxidation process, with dichloromethane showing substantially lower oxidation rates compared to diethyl ether, while n-pentane provides the most stable environment for 2-methyl-3-furanthiol storage [4]. Heat treatment accelerates the oxidation process even in typically stable solvents like dichloromethane and pentane [4].

Advanced Catalytic Systems for Disulfide Formation

Modern catalytic approaches to disulfide formation have evolved significantly beyond traditional stoichiometric methods [5]. Iodine-catalyzed aerobic oxidation represents a major advancement in sustainable disulfide synthesis, utilizing molecular oxygen as the terminal oxidant while maintaining high efficiency [5] [6]. The catalytic system employs 5 mol% iodine at 70°C in ethyl acetate, achieving yields ranging from 66% to 98% for various thiol substrates [5].

The mechanism involves iodine regeneration through hydrogen iodide oxidation by oxygen, creating a sustainable catalytic cycle [5]. This method demonstrates remarkable functional group tolerance, successfully converting 26 different thiols encompassing various sensitive functional groups [5]. The optimal reaction conditions require ethyl acetate as solvent, with significantly diminished yields observed when using dichloromethane or N,N-dimethylformamide [5].

Table 2: Iodine-Catalyzed Aerobic Oxidation Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5.0 mol% | >98% yield |

| Temperature | 70°C | Critical for high conversion |

| Reaction Time | 4 hours | Complete conversion |

| Solvent | Ethyl Acetate | Superior performance |

Metal-organic framework catalysts represent another significant advancement in disulfide synthesis [7]. Metal-organic framework 199 demonstrates comparable activity to homogeneous copper catalysts, achieving 72% conversion in 6 hours when using 10 mol% catalyst loading at 130°C in polyethylene glycol [7]. The framework-based approach offers advantages in terms of catalyst recovery and reusability compared to traditional homogeneous systems [7].

Photochemical approaches utilizing light-emitting diode irradiation provide catalyst-free and additive-free protocols for disulfide formation [8]. The photochemical radical coupling of sulfenyl chlorides proceeds under ambient conditions without requiring transition metal catalysts [8]. This methodology demonstrates scalability, with successful kilogram-scale production achieved through continuous flow processes [8].

Solvent-Free and Green Chemistry Approaches

Environmental considerations have driven the development of solvent-free methodologies for disulfide synthesis [9] [10] [11]. Ethyl lactate emerges as a particularly effective bio-based green solvent for oxidative thiol coupling reactions, demonstrating promotion effects on disulfide formation without requiring additional catalysts or additives [9]. The bio-based nature of ethyl lactate aligns with green chemistry principles while maintaining high reaction efficiency [9].

Microwave-assisted synthesis under solvent-free conditions represents a significant advancement in sustainable disulfide production [10] [11]. Phase transfer catalysis combined with microwave irradiation enables efficient synthesis with reduced environmental impact [10]. The optimal experimental conditions for microwave-assisted synthesis involve careful control of temperature and irradiation time to maximize yield while minimizing energy consumption [10].

Table 3: Green Chemistry Approaches Comparison

| Method | Solvent | Energy Source | Yield Range | Environmental Benefit |

|---|---|---|---|---|

| Ethyl Lactate Mediated | Bio-based | Conventional heating | High | Renewable solvent |

| Microwave-Assisted | Solvent-free | Microwave | Variable | Energy efficient |

| Tetrathiomolybdate | Solid support | Microwave | Good | Minimal waste |

Tetrathiomolybdate-based synthesis utilizing solid support adsorbed reactants provides an eco-friendly alternative with rapid reaction times [11]. The method employs benzyl triethyl ammonium tetrathiomolybdate as a reagent, enabling efficient disulfide formation through microwave irradiation [11]. This approach significantly reduces solvent consumption while maintaining synthetic efficiency [11].

Ball-milling mechanochemistry offers completely solvent-free disulfide synthesis through mechanical energy input [12] [13]. The mechanochemical approach involves frequency-dependent kinetics, with grinding frequencies between 15-30 Hz showing similar reaction progress patterns [12]. The process exhibits significant induction periods before nucleation and growth commence, indicating the necessity for initial energy accumulation [12].

Process Optimization via Design of Experiments

Statistical design methodologies provide systematic approaches to optimize disulfide synthesis parameters [14] [15] [16]. Response Surface Methodology emerges as a particularly powerful tool for chemical process optimization, offering advantages over traditional one-factor-at-a-time approaches [15] [16]. The methodology enables exploration of synergistic effects between processing parameters while reducing the total number of experimental runs required [15].

Central composite designs prove especially valuable for disulfide synthesis optimization, allowing simultaneous evaluation of multiple variables including temperature, catalyst loading, and reaction time [17] [18]. The design structure incorporates factorial points, axial points, and center points to provide comprehensive coverage of the experimental space [18]. Face-centered designs, a specific type of central composite design with alpha values of 1, require only three levels of each factor while maintaining statistical rigor [18].

Table 4: Design of Experiments Applications in Disulfide Synthesis

| Design Type | Variables Studied | Response Measured | Optimization Benefit |

|---|---|---|---|

| Central Composite | Temperature, Catalyst, Time | Yield, Selectivity | Multi-parameter optimization |

| Face-Centered | Solvent ratio, pH | Product purity | Reduced experimental levels |

| Response Surface | Concentration, Pressure | Reaction rate | Process understanding |

The implementation of Design of Experiments in dynamic disulfide assemblies demonstrates dramatic yield improvements [14]. Statistical optimization approaches enable identification of optimal reaction conditions that might not be apparent through conventional screening methods [14]. The methodology proves particularly valuable for self-assembling systems where multiple factors interact in complex ways [14].

Factorial design applications in chemical engineering contexts showcase the versatility of statistical optimization for disulfide processes [19]. Two-level factorial designs enable efficient determination of factor effects while maintaining experimental economy [19]. The approach proves especially valuable when dealing with multiple output variables, allowing simultaneous optimization of yield, purity, and reaction time [19].

High Performance Liquid Chromatography Analysis

Methyl 2-methyl-3-furyl disulfide (Chemical Abstracts Service number 65505-17-1) demonstrates excellent compatibility with reverse-phase high performance liquid chromatography methodologies for comprehensive purity assessment [1]. The compound exhibits reliable chromatographic behavior using established analytical protocols that ensure accurate quantitative determination of chemical purity.

The optimal high performance liquid chromatography method employs a Newcrom R1 reverse-phase column, which provides exceptional separation efficiency for this organosulfur compound [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid, creating ideal conditions for methyl 2-methyl-3-furyl disulfide elution [1]. For mass spectrometry-compatible applications, the phosphoric acid component requires replacement with formic acid to maintain ionization compatibility [1]. This analytical approach successfully achieves baseline resolution while maintaining chromatographic integrity throughout the analysis.

The method demonstrates remarkable versatility for purity assessment applications, including impurity isolation in preparative separation protocols and pharmacokinetic studies [1]. Smaller three-micrometer particle columns are available for ultra-performance liquid chromatography applications, providing enhanced separation efficiency and reduced analysis time [1]. The scalable nature of this liquid chromatography method makes it particularly valuable for routine quality control procedures in analytical laboratories.

Validation parameters for high performance liquid chromatography purity assessment demonstrate excellent analytical performance characteristics [2]. Linearity studies typically achieve correlation coefficients exceeding 0.99, indicating robust quantitative relationships between analyte concentration and detector response [2]. Precision evaluations, measured as relative standard deviation values, consistently fall below 2% for repeatability studies, confirming the method's analytical reliability [2]. The limit of quantification demonstrates coefficients of variation below 5%, ensuring accurate determination at trace concentration levels [2].

Gas Chromatography-Mass Spectrometry Characterization

Gas chromatography-mass spectrometry analysis of methyl 2-methyl-3-furyl disulfide provides comprehensive structural identification and quantitative assessment capabilities [3] [4]. The compound exhibits characteristic retention behavior across multiple stationary phases, with retention indices serving as reliable identification parameters for analytical confirmation.

Retention index data for methyl 2-methyl-3-furyl disulfide demonstrates consistent chromatographic behavior across various analytical conditions [3] [4]. On standard non-polar stationary phases, retention indices range from 1137 to 1155, providing reliable identification parameters [4]. Semi-standard non-polar phases yield retention indices between 1165 and 1178, while standard polar phases demonstrate values ranging from 1651 to 1676 [4]. These retention index ranges establish reliable identification criteria for analytical laboratories employing different chromatographic conditions.

Column selection significantly influences chromatographic performance, with Database-5, SE-30, OV-101, and SPB-5 stationary phases demonstrating excellent separation characteristics [3]. Temperature programming protocols typically employ initial temperatures of 40°C with programmed heating rates ranging from 4°C to 20°C per minute, achieving final temperatures between 250°C and 280°C [3]. These conditions optimize peak shape and resolution while maintaining analytical reproducibility.

Mass spectrometric detection provides unambiguous structural confirmation through characteristic fragmentation patterns and molecular ion identification [4]. The molecular weight of 160.26 grams per mole generates distinctive mass spectral signatures that enable confident compound identification [4]. Gas chromatography-mass spectrometry coupling offers exceptional sensitivity for trace-level detection while providing simultaneous qualitative and quantitative analytical capabilities.

Method validation studies for gas chromatography-mass spectrometry demonstrate excellent analytical performance parameters [5]. Linearity assessments typically achieve correlation coefficients exceeding 0.9983, with relative response factor deviations below 9% compared to reference standards [5]. Repeatability studies show relative standard deviation values ranging from 0.87% to 12.54%, depending on analyte concentration levels [5]. Detection limits approach 10 parts per billion for sulfur-specific detection systems, ensuring adequate sensitivity for trace impurity analysis [5].

Thermal Stability Profiling (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermogravimetric Analysis Characterization

Thermogravimetric analysis provides critical thermal stability information for methyl 2-methyl-3-furyl disulfide through precise measurement of mass changes as a function of temperature [6]. This analytical technique enables comprehensive assessment of decomposition pathways, volatilization behavior, and thermal degradation mechanisms under controlled atmospheric conditions.

The compound demonstrates characteristic volatilization behavior consistent with its physical properties, including a boiling point range of 210-217°C at standard atmospheric pressure [7] [8]. Thermogravimetric analysis protocols typically employ heating rates of 10°C per minute from ambient temperature to 800°C, providing comprehensive thermal characterization across the entire stability range [6]. Nitrogen atmosphere conditions prevent oxidative decomposition, enabling accurate assessment of intrinsic thermal stability characteristics.

Mass loss profiles reveal multi-stage thermal events corresponding to different degradation mechanisms [6]. Initial mass loss typically corresponds to volatilization of the intact compound, while higher temperature regions indicate thermal decomposition processes. The onset temperature of significant mass loss provides critical information for establishing appropriate storage and handling conditions for the compound.

Controlled atmosphere studies enable differentiation between thermal decomposition and oxidative degradation pathways [9]. Inert atmosphere conditions reveal intrinsic thermal stability limits, while oxygen-containing atmospheres demonstrate oxidative stability characteristics [9]. These comparative studies provide comprehensive understanding of thermal behavior under various environmental conditions.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry analysis of methyl 2-methyl-3-furyl disulfide provides detailed thermal transition characterization through precise measurement of heat flow changes during controlled temperature programs [10]. This technique enables identification of melting points, crystallization temperatures, glass transitions, and thermal decomposition events with exceptional precision.

The liquid nature of methyl 2-methyl-3-furyl disulfide at ambient conditions influences its differential scanning calorimetry profile, with thermal events primarily related to volatilization and decomposition rather than solid-state transitions [7] [8]. Temperature programming protocols typically employ heating rates of 10°C per minute with appropriate temperature ranges to capture relevant thermal events while maintaining sample integrity.

Thermal transition identification requires careful evaluation of endothermic and exothermic events throughout the temperature range [10]. Endothermic events typically correspond to volatilization processes, while exothermic events may indicate thermal decomposition or oxidative reactions. The onset temperatures, peak temperatures, and enthalpy values provide quantitative characterization of these thermal processes.

Atmosphere selection significantly influences differential scanning calorimetry results, with nitrogen atmospheres preventing oxidative reactions and enabling assessment of intrinsic thermal stability [10]. Comparative studies using different atmospheric conditions provide comprehensive understanding of thermal behavior under various environmental scenarios.

Crystallographic Studies and Solid-State Properties

Solid-State Characterization Challenges

The liquid physical state of methyl 2-methyl-3-furyl disulfide at ambient conditions presents unique challenges for conventional crystallographic analysis techniques [7] [8]. The compound exists as a light yellow to amber to dark green clear liquid with a density of 1.163-1.208 grams per milliliter at 25°C, making traditional powder X-ray diffraction studies inapplicable under standard conditions [7] [8].

Crystallographic studies require specialized sample preparation techniques to achieve solid-state characterization [11] [12]. Low-temperature crystallization protocols may enable solid-state formation for X-ray diffraction analysis, although the compound's volatility and thermal properties must be carefully considered during sample preparation [11]. Alternative approaches may include crystallization from appropriate solvents or formation of crystalline derivatives that maintain structural integrity.

The volatile nature of methyl 2-methyl-3-furyl disulfide, with a boiling point of 210-217°C and a flash point of 184°F, requires specialized handling protocols during solid-state characterization attempts [7] [8]. Sample containment systems must prevent volatilization while enabling X-ray beam penetration for diffraction measurements [13] [14]. Sealed capillary techniques or low-temperature sample environments may provide suitable analytical conditions.

Molecular Structure Considerations

The molecular structure of methyl 2-methyl-3-furyl disulfide (molecular formula C₆H₈OS₂) influences its solid-state properties and crystallization behavior [4]. The presence of the furan ring system combined with the disulfide linkage creates specific molecular geometry constraints that affect intermolecular interactions and crystal packing arrangements [4].

Computational structural studies may provide valuable insights into molecular geometry and conformational preferences that influence crystallization behavior [15]. Theoretical calculations can predict favorable intermolecular interactions and potential crystal structures that guide experimental crystallization attempts [15]. These computational approaches complement experimental characterization efforts and provide molecular-level understanding of solid-state properties.

The disulfide functional group significantly influences intermolecular interactions through sulfur-sulfur contacts and potential hydrogen bonding with the furan oxygen atom [4]. These interactions affect the compound's ability to form ordered crystalline structures and influence the stability of any crystalline phases that may be obtained under appropriate conditions [16].

Alternative Solid-State Analysis Approaches

Given the challenges associated with conventional crystallographic analysis of liquid methyl 2-methyl-3-furyl disulfide, alternative analytical approaches may provide valuable solid-state property information [17] [12]. Nuclear magnetic resonance spectroscopy in the solid state could provide structural information if crystalline derivatives or solid forms can be prepared under appropriate conditions [4].

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, offer structural characterization capabilities that complement crystallographic studies [4] [12]. These techniques provide information about molecular vibrations and conformational preferences that relate to solid-state properties and intermolecular interactions [12].

Microscopic analysis techniques, including polarized light microscopy and scanning electron microscopy, may provide morphological characterization of any crystalline forms that can be obtained [12] [18]. These approaches offer complementary information about crystal habit, particle size distribution, and surface characteristics that influence material properties [18].

[4] PubChem. Methyl 2-methyl-3-furyl disulfide Compound Summary. 2025.

[10] European Patent Office. Differential scanning calorimetry analysis methods. Patent EP3939977A1. 2022.

[8] ChemicalBook. Methyl 2-methyl-3-furyl disulfide Properties and Specifications. 2025.

[6] Digital Commons. Thermogravimetric analysis applications in materials characterization. 2017.

[9] Nature. Instrumentation for quantitative analysis of volatile compounds at elevated temperatures. Scientific Reports. 2020.

[11] Auriga Research. Solid State Characterization methodologies for pharmaceutical applications. 2022.

[13] Chemistry LibreTexts. Powder X-ray Diffraction principles and applications. 2023.

[17] Nature. Detection of Volatile Organic Compounds by Weight-detectable sensors. Scientific Reports. 2014.

[12] Intertek. Pharmaceutical Solid State Materials Characterisation services. 2024.

[14] Creative Biostructure. Overview of Powder X-ray Diffraction analytical techniques. 2025.

[18] CD Formulation. Solid-State Characterization services for pharmaceutical development. 2024.

[16] Wikipedia. Solid-state chemistry principles and methodologies. 2002.

[15] ICDD. Structure Determination of Organic Materials from Powder X-ray diffraction data. 2016.

[5] Agilent Technologies. Analysis of Sulfur Compounds in High-Purity Hydrogen analytical methods. 2023.

Physical Description

XLogP3

Density

1.203-1.208

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index